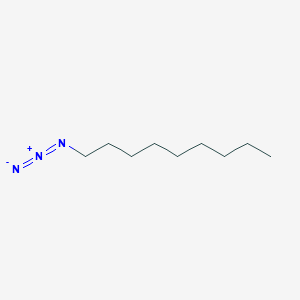
1-Azidononane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azido compounds can be approached through various methods. For instance, azidoiodinanes can be prepared from benziodoxols and trimethylsilyl azide, forming stable, crystalline compounds that can be used for electrophilic azidonation of organic substrates . This suggests that a similar approach could potentially be used for the synthesis of 1-azidononane by reacting a suitable nonane derivative with an azide source under appropriate conditions.
Molecular Structure Analysis
The molecular structure of azido compounds is characterized by the presence of the azido group, which is a linear functional group consisting of three nitrogen atoms (N=N+=N−). This group is highly electronegative and can introduce significant polarity to the molecule. The rest of the 1-azidononane molecule would be expected to be nonpolar, considering the nonane part is a hydrocarbon chain.
Chemical Reactions Analysis
Azido compounds are versatile in chemical reactions. They can participate in click chemistry, such as the Huisgen cycloaddition, to form 1,2,3-triazoles, which are useful in synthesizing potential anticancer agents . Azido groups can also be reduced to amines or participate in nucleophilic substitution reactions. The reactivity of the azido group in 1-azidononane would allow for a variety of chemical transformations, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds like 1-azidononane would be influenced by the azido group and the alkyl chain length. Azido groups are generally associated with high reactivity, which can affect the stability of the compound. The nonane part of the molecule would contribute to the hydrophobic character and could influence the boiling point, solubility, and other physical properties. The exact properties would depend on the specific structure and substituents present in the molecule.
Wissenschaftliche Forschungsanwendungen
Azole Antifungal Agents
- Developments in Azole Antifungals : Research in the 1990s led to safer and more effective azole antifungals like fluconazole and itraconazole, expanding treatment options for fungal infections. The use of azoles in combination with other antifungals could enhance efficacy, particularly against resistant strains (Sheehan, Hitchcock, & Sibley, 1999).
Neuroprotection in Neurodegenerative Diseases
- Neuroprotective Properties of Psychopharmacological Agents : Various psychopharmacological agents, including some azoles, show potential neuroprotective properties against neurodegenerative diseases. The effects on pathogenic proteins and cellular viability are of particular interest, suggesting applications in Alzheimer's and Parkinson's diseases (Lauterbach et al., 2010).
Transdermal Drug Delivery
- Zidovudine Transdermal Delivery : Studies on the transdermal delivery of zidovudine, an antiviral agent, indicate the potential of azoles and related compounds in enhancing drug permeation through the skin. This suggests possible applications in transdermal drug delivery systems (Seki et al., 1991).
Antibacterial Activity
- Azthreonam's Antibacterial Efficacy : Azthreonam, a synthetic monobactam, demonstrates high efficacy against aerobic gram-negative bacteria, including Pseudomonas aeruginosa. Its stability against beta-lactamases and specific action against gram-negative bacteria could guide research into similar compounds (Sykes et al., 1982).
Cystic Fibrosis Treatment
- Impact on Cystic Fibrosis Lung Microbiome : Aztreonam lysine for inhalation (AZLI) shows potential in altering the CF lung microbiome, suggesting a role for similar compounds in targeting specific microbial populations in respiratory conditions (Heirali et al., 2017).
Renal Handling in Healthy Subjects
- Renal Excretion of Azthreonam : The renal handling of azthreonam in healthy subjects, involving both glomerular filtration and tubular secretion, provides insights into the renal excretion mechanisms of related compounds (Swabb et al., 1983).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-azidononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-2-3-4-5-6-7-8-9-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHFKRIGVRZLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508100 | |
| Record name | 1-Azidononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidononane | |
CAS RN |
80077-60-7 | |
| Record name | 1-Azidononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



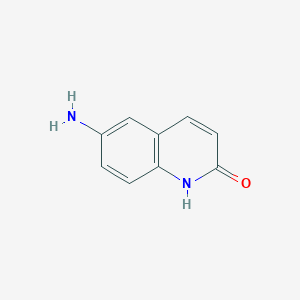
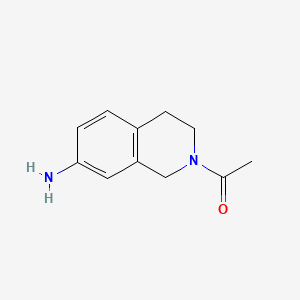
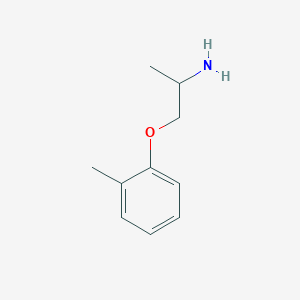
acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)
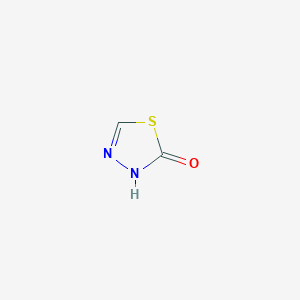
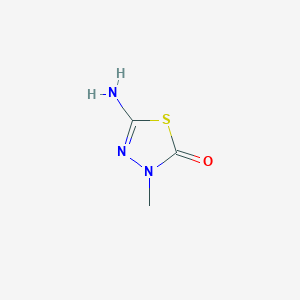
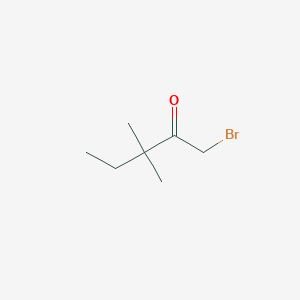
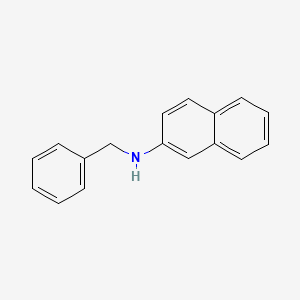
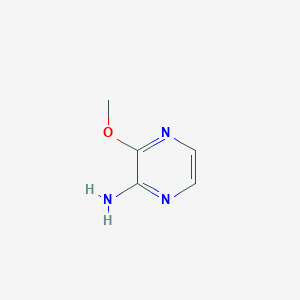
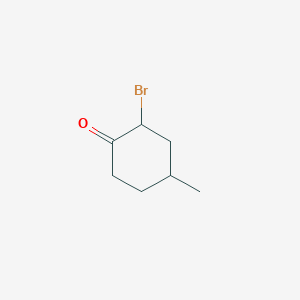
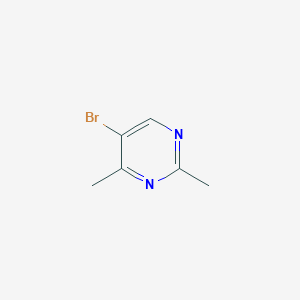
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)